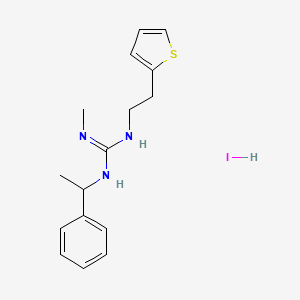
2-Methyl-1-(1-phenylethyl)-3-(2-thiophen-2-ylethyl)guanidine;hydroiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-(1-phenylethyl)-3-(2-thiophen-2-ylethyl)guanidine;hydroiodide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a guanidine derivative that has been studied extensively for its ability to interact with various biological targets.
Mécanisme D'action
The exact mechanism of action of 2-Methyl-1-(1-phenylethyl)-3-(2-thiophen-2-ylethyl)guanidine;hydroiodide is not fully understood. However, it is believed to interact with various biological targets, including voltage-gated calcium channels, NMDA receptors, and GABA receptors. These interactions may contribute to its analgesic and anticonvulsant effects.
Biochemical and Physiological Effects:
2-Methyl-1-(1-phenylethyl)-3-(2-thiophen-2-ylethyl)guanidine;hydroiodide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to reduce pain by modulating the activity of pain-sensing neurons in the spinal cord.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Methyl-1-(1-phenylethyl)-3-(2-thiophen-2-ylethyl)guanidine;hydroiodide in lab experiments is its high potency and selectivity. It has been shown to have a high affinity for its biological targets, making it a useful tool for studying their function. Additionally, it has been shown to have low toxicity, making it suitable for in vitro and in vivo experiments. One limitation of using 2-Methyl-1-(1-phenylethyl)-3-(2-thiophen-2-ylethyl)guanidine;hydroiodide is its limited solubility in aqueous solutions, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-Methyl-1-(1-phenylethyl)-3-(2-thiophen-2-ylethyl)guanidine;hydroiodide. One area of interest is its potential use in the treatment of neurological disorders, such as Parkinson's disease and neuropathic pain. Additionally, further studies are needed to fully understand its mechanism of action and to identify other biological targets that it may interact with. Finally, the development of new synthesis methods that improve yield and purity may further facilitate its use in scientific research.
In conclusion, 2-Methyl-1-(1-phenylethyl)-3-(2-thiophen-2-ylethyl)guanidine;hydroiodide is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its high potency and selectivity, combined with its low toxicity, make it a useful tool for studying various biological targets. Future research on this compound may lead to the development of new treatments for neurological disorders and other conditions.
Méthodes De Synthèse
The synthesis method for 2-Methyl-1-(1-phenylethyl)-3-(2-thiophen-2-ylethyl)guanidine;hydroiodide involves the reaction of 2-thiopheneethylamine with 2-methyl-1-(1-phenylethyl)guanidine in the presence of hydroiodic acid. The product obtained is a hydroiodide salt of 2-Methyl-1-(1-phenylethyl)-3-(2-thiophen-2-ylethyl)guanidine. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
Applications De Recherche Scientifique
2-Methyl-1-(1-phenylethyl)-3-(2-thiophen-2-ylethyl)guanidine;hydroiodide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, it has been studied for its potential use in the treatment of neuropathic pain, Parkinson's disease, and other neurological disorders.
Propriétés
IUPAC Name |
2-methyl-1-(1-phenylethyl)-3-(2-thiophen-2-ylethyl)guanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3S.HI/c1-13(14-7-4-3-5-8-14)19-16(17-2)18-11-10-15-9-6-12-20-15;/h3-9,12-13H,10-11H2,1-2H3,(H2,17,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XILOQKJHVKSYIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=NC)NCCC2=CC=CS2.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22IN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(1-phenylethyl)-3-(2-thiophen-2-ylethyl)guanidine;hydroiodide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-[2-(furan-2-yl)ethyl]-N-prop-2-enylacetamide](/img/structure/B7682169.png)
![1-cyclobutyl-N-[4-fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B7682172.png)
![3-[1-(2-Methoxy-6-methylpyrimidin-4-yl)pyrrolidin-2-yl]-5-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7682173.png)
![3-[2-[(5-iodoquinazolin-4-yl)amino]ethyl]-N-methylbenzamide](/img/structure/B7682185.png)
![4-(4-Chlorophenyl)-3-[3-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]-1-methylquinolin-2-one](/img/structure/B7682201.png)
![N-[4-[4-(4-chlorophenyl)quinolin-2-yl]phenyl]-2-piperidin-1-ylacetamide](/img/structure/B7682208.png)
![Methyl 5-[[4-(2,6-difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]methyl]-3-methylfuran-2-carboxylate](/img/structure/B7682214.png)
![N-[(1-benzylpyrazol-4-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B7682222.png)
![N-[3-(1-methyl-1,2,4-triazol-3-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7682223.png)
![2-cyclopropyl-N-[4-[ethyl(propan-2-yl)amino]phenyl]pyrimidine-4-carboxamide](/img/structure/B7682235.png)
![1-[4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-3-(oxan-2-yl)propan-1-one](/img/structure/B7682240.png)
![[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]-(2,2,6-trimethylmorpholin-4-yl)methanone](/img/structure/B7682253.png)
![N-[4-(diethylcarbamoyl)phenyl]-2-(ethylamino)pyridine-4-carboxamide](/img/structure/B7682262.png)
![1-(1-Methylpyrazol-4-yl)-3-[4-(5-methylthiophene-2-carbonyl)piperazin-1-yl]piperidin-2-one](/img/structure/B7682276.png)